2-chloro-4-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
2-Chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxotetrahydro-4H-imidazol-4-yliden]methyl}-2-furyl)benzoic acid is a complex organic compound with the molecular formula C22H14Cl2N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxotetrahydro-4H-imidazol-4-yliden]methyl}-2-furyl)benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxotetrahydro-4H-imidazol-4-yliden]methyl}-2-furyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
2-Chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxotetrahydro-4H-imidazol-4-yliden]methyl}-2-furyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxotetrahydro-4H-imidazol-4-yliden]methyl}-2-furyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C22H14Cl2N2O5 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-chloro-4-[5-[(E)-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H14Cl2N2O5/c23-14-4-1-12(2-5-14)11-26-20(27)18(25-22(26)30)10-15-6-8-19(31-15)13-3-7-16(21(28)29)17(24)9-13/h1-10H,11H2,(H,25,30)(H,28,29)/b18-10+ |
InChI Key |
GMCNHWKFYISKAZ-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/NC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)NC2=O)Cl |
Origin of Product |
United States |
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